molecular formula C7H14ClNO B2424614 [(1S,3R,5S)-6-Azabicyclo[3.2.0]heptan-3-yl]methanol;hydrochloride CAS No. 2173999-00-1

[(1S,3R,5S)-6-Azabicyclo[3.2.0]heptan-3-yl]methanol;hydrochloride

Cat. No.: B2424614
CAS No.: 2173999-00-1
M. Wt: 163.64 g/mol
InChI Key: WYJUEXMAQBGDTM-UHFFFAOYSA-N
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Description

[(1S,3R,5S)-6-Azabicyclo[3.2.0]heptan-3-yl]methanol;hydrochloride is a bicyclic compound featuring a nitrogen atom within its structure. This compound is notable for its unique bicyclo[3.2.0]heptane framework, which imparts distinct chemical and biological properties. It is often used in various scientific research fields due to its structural characteristics and reactivity.

Mechanism of Action

Target of Action

The compound [(1S,3R,5S)-6-Azabicyclo[3.2.0]heptan-3-yl]methanol;hydrochloride is structurally similar to the family of tropane alkaloids . Tropane alkaloids are known to display a wide array of interesting biological activities . .

Mode of Action

Given its structural similarity to tropane alkaloids , it may interact with its targets in a similar manner. Tropane alkaloids are known to interact with various receptors and enzymes in the body, leading to a variety of physiological effects.

Biochemical Pathways

Tropane alkaloids, to which this compound is structurally similar, are known to affect various biochemical pathways . These effects can lead to a variety of downstream effects, depending on the specific targets and pathways involved.

Result of Action

Given its structural similarity to tropane alkaloids , it may have similar effects. These could include interactions with various receptors and enzymes, leading to a variety of physiological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,3R,5S)-6-Azabicyclo[3.2.0]heptan-3-yl]methanol;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with readily available starting materials such as cyclopentadiene and an appropriate amine.

    Cyclization: The key step involves a cyclization reaction to form the bicyclic structure. This can be achieved through a Diels-Alder reaction followed by a series of functional group transformations.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt, typically by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom or the hydroxymethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Methyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [(1S,3R,5S)-6-Azabicyclo[3.2.0]heptan-3-yl]methanol;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its bicyclic structure allows it to interact with various biological targets, making it useful in the study of neurotransmitter systems.

Medicine

Medically, derivatives of this compound are explored for their potential therapeutic effects

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in certain chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

  • (1R,5S)-6-Azabicyclo[3.2.0]heptan-7-one
  • (1R,5S)-3-Oxabicyclo[3.2.0]heptane-2,4-dione
  • (1R,5S)-3-Azabicyclo[3.2.1]octane hydrochloride

Uniqueness

[(1S,3R,5S)-6-Azabicyclo[3.2.0]heptan-3-yl]methanol;hydrochloride is unique due to its specific stereochemistry and functional groups. The presence of the hydroxymethyl group and the hydrochloride salt form distinguishes it from other similar bicyclic compounds. This unique structure imparts distinct reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

2173999-00-1

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

6-azabicyclo[3.2.0]heptan-3-ylmethanol;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c9-4-5-1-6-3-8-7(6)2-5;/h5-9H,1-4H2;1H

InChI Key

WYJUEXMAQBGDTM-UHFFFAOYSA-N

SMILES

C1C(CC2C1CN2)CO.Cl

Canonical SMILES

C1C(CC2C1CN2)CO.Cl

solubility

not available

Origin of Product

United States

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